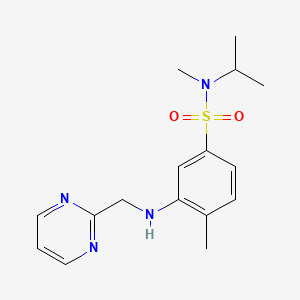![molecular formula C12H18ClNOS B6625847 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol](/img/structure/B6625847.png)
4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol, also known as AGN-2979, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of cyclohexanols and has a molecular weight of 281.83 g/mol.
作用機序
The mechanism of action of 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol reduces the production of pyrimidine nucleotides, leading to a decrease in the proliferation of immune cells and a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol also reduces the production of chemokines such as monocyte chemoattractant protein-1 and regulated on activation, normal T cell expressed and secreted. Furthermore, 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol has been shown to reduce the proliferation of immune cells such as T cells and B cells.
実験室実験の利点と制限
One of the advantages of using 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol in lab experiments is its specificity for DHODH. 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol does not inhibit other enzymes involved in pyrimidine nucleotide synthesis, making it a useful tool for studying the role of DHODH in immune cell proliferation and inflammation. However, one limitation of using 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol is its relatively low potency compared to other DHODH inhibitors. This may require higher concentrations of 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol to achieve the desired effects, which could lead to off-target effects and toxicity.
将来の方向性
There are several future directions for research on 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol. One area of interest is the potential use of 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol has been shown to reduce the proliferation of autoreactive T cells, which are involved in the pathogenesis of these diseases. Another area of interest is the potential use of 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol in the treatment of cancer. DHODH has been shown to be upregulated in several types of cancer, and inhibition of DHODH has been proposed as a potential therapeutic strategy. Finally, further research is needed to optimize the synthesis method of 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol and to develop more potent derivatives of this molecule.
合成法
The synthesis of 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol involves the reaction between 3-chlorothiophene-2-carbaldehyde and cyclohexanone in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with methylamine and formaldehyde to yield 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol. This synthesis method has been reported in the literature and can be modified to yield different derivatives of 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol.
科学的研究の応用
4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. 4-[(3-Chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
特性
IUPAC Name |
4-[(3-chlorothiophen-2-yl)methyl-methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS/c1-14(8-12-11(13)6-7-16-12)9-2-4-10(15)5-3-9/h6-7,9-10,15H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNOPJPTXNFSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CS1)Cl)C2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B6625765.png)
![(4aR,7aS)-1-[3-(2,4-dimethylphenyl)propanoyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625773.png)
![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B6625780.png)
![4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6625785.png)
![1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea](/img/structure/B6625791.png)
![4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide](/img/structure/B6625799.png)
![N-[(6-methoxypyridin-2-yl)methyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B6625804.png)
![N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide](/img/structure/B6625812.png)
![2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol](/img/structure/B6625819.png)
![5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B6625827.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6625830.png)
![3-[(4aR,7aS)-5-oxo-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-8-methyl-1H-quinolin-4-one](/img/structure/B6625866.png)
![1-[(4-cyclopropylphenyl)methyl]-3-[2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]urea](/img/structure/B6625872.png)
